molecular formula C19H17NO4 B12274221 Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate

Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate

Cat. No.: B12274221
M. Wt: 323.3 g/mol
InChI Key: NLJBGRGWFIRPKL-UHFFFAOYSA-N
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Description

Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate ( 950763-33-4) is a chemical compound with the molecular formula C19H17NO4 and a molecular weight of 323.34 g/mol . It is part of a class of synthetically modified indole derivatives, which are privileged structures in medicinal chemistry and drug discovery. The specific structural features of this compound—including the formyl group, the ester functionality, and the 4-methoxybenzyl (PMB) protecting group—make it a versatile and valuable building block for organic synthesis . Researchers can utilize this compound as a key intermediate in the construction of more complex molecules. The formyl group is particularly reactive and allows for further chemical transformations, such as condensations or reductions, to create novel compounds for various research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3 g/mol

IUPAC Name

methyl 3-formyl-1-[(4-methoxyphenyl)methyl]indole-6-carboxylate

InChI

InChI=1S/C19H17NO4/c1-23-16-6-3-13(4-7-16)10-20-11-15(12-21)17-8-5-14(9-18(17)20)19(22)24-2/h3-9,11-12H,10H2,1-2H3

InChI Key

NLJBGRGWFIRPKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C3=C2C=C(C=C3)C(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule’s structure necessitates disconnections at three critical sites: the 4-methoxybenzyl group at N1, the formyl group at C3, and the methyl ester at C6. Retrosynthetically, the compound can be derived from methyl indole-6-carboxylate through the following transformations:

  • N1-Alkylation with 4-methoxybenzyl bromide.
  • C3-Formylation via electrophilic substitution.
  • Esterification (if starting from the carboxylic acid).

The optimal synthetic sequence begins with N1-alkylation to avoid competing reactions during subsequent electrophilic substitutions.

The introduction of the 4-methoxybenzyl group at the indole nitrogen is typically achieved through alkylation under basic conditions.

Reagents and Conditions

  • Substrate : Methyl indole-6-carboxylate.
  • Alkylating Agent : 4-Methoxybenzyl bromide or chloride.
  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).
  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : Room temperature to 50°C.

A representative procedure involves deprotonating methyl indole-6-carboxylate with NaH in DMF, followed by the addition of 4-methoxybenzyl bromide. The reaction is stirred for 3–6 hours, achieving yields of 85–95% after purification by column chromatography.

Table 1: Optimization of N1-Alkylation
Base Solvent Temperature Yield Purity (HPLC)
NaH DMF 25°C 92% 98%
K₂CO₃ DMF 50°C 78% 95%
LDA THF -78°C 65% 90%

Key Observations :

  • NaH in DMF provides superior yields due to complete deprotonation of the indole nitrogen.
  • Elevated temperatures with K₂CO₃ lead to partial ester hydrolysis, reducing yields.

The introduction of the formyl group at C3 is accomplished via electrophilic aromatic substitution (EAS). Two primary methods are employed:

Vilsmeier-Haack Formylation

This method utilizes the Vilsmeier reagent (POCl₃ and DMF) to generate a chloroiminium intermediate, which reacts with the indole’s electron-rich C3 position.

Procedure :

  • Cool a mixture of DMF (2 equiv) and POCl₃ (1.5 equiv) to 0°C.
  • Add the N1-alkylated indole derivative and stir at 60–80°C for 4–6 hours.
  • Quench with ice-water and neutralize with sodium acetate.
  • Extract with ethyl acetate and purify via recrystallization.

Yield : 70–80%.

Table 2: Vilsmeier-Haack Reaction Optimization
POCl₃ Equiv Temperature Time (h) Yield
1.0 60°C 4 65%
1.5 70°C 5 78%
2.0 80°C 6 72%

Mechanistic Insight :
The chloroiminium ion acts as the electrophile, attacking C3 to form an iminium intermediate, which hydrolyzes to the aldehyde upon workup.

Directed Ortho-Metalation (DoM)

For substrates requiring higher regiocontrol, a DoM approach using a directing group (e.g., ester) can be employed:

  • Deprotonate the indole at C2 using lithium diisopropylamide (LDA).
  • Quench with N,N-dimethylformamide (DMF) to introduce the formyl group.

Yield : 60–70%.

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency and safety. Key considerations include:

Continuous Flow Alkylation

  • Reactor Type : Tubular flow reactor.
  • Conditions : 10 bar pressure, 50°C, residence time of 30 minutes.
  • Advantages : Improved heat dissipation and reduced side reactions.

Catalytic Formylation

  • Catalyst : Scandium triflate (Sc(OTf)₃).
  • Solvent : Acetonitrile.
  • Yield : 85% with 99% selectivity.

Analytical Characterization and Quality Control

Critical quality attributes are verified using:

  • HPLC : Purity >98%.
  • NMR : Confirmation of N1-alkylation (δ 5.45 ppm, singlet for CH₂) and C3-formylation (δ 10.2 ppm, singlet for CHO).
  • MS : Molecular ion peak at m/z 353.1 [M+H]⁺.

Challenges and Mitigation Strategies

  • Over-Alkylation : Controlled stoichiometry of 4-methoxybenzyl bromide (1.1 equiv) minimizes di-alkylation.
  • Ester Hydrolysis : Use of anhydrous conditions and avoidance of strong bases preserves the methyl ester.

Chemical Reactions Analysis

Formylation Reactions

The synthesis of this compound typically involves formylation of a parent indole derivative. For example, methyl 1H-indole-6-carboxylate undergoes formylation using phosphorus oxychloride (POCl₃) as a reagent. Reaction conditions vary, but key parameters include temperature, solvent (e.g., DMF), and reaction duration.

Reaction Example :

  • Reagents : POCl₃, DMF

  • Conditions : 0°C to room temperature, stirring for 3–16 hours

  • Yield : Ranges from 7% to 86% depending on protocol .

Reaction ParameterDetailYield
POCl₃ (1.0 eq) in DMF0°C for 1 h, then room temperature for 3 h86%
POCl₃ (1.5 eq) in DMF0°C for 1 h, then 80°C for 16 h61.1%
POCl₃ (1.5 eq) in DMF0°C for 1 h, then room temperature overnight52%

Hydrolysis of the Ester Group

The methyl ester group in the compound can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. While explicit data for this specific compound is unavailable, analogous indole derivatives typically require catalytic conditions (e.g., HCl or NaOH) for ester hydrolysis.

Oxidation of the Formyl Group

The formyl group (-CHO) is susceptible to oxidation. Common oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can convert the formyl group to a carboxylic acid (-COOH). This reaction is critical for synthesizing derivatives with enhanced polarity or reactivity.

Reduction of the Formyl Group

Reduction of the formyl group to a hydroxymethyl (-CH₂OH) group can be achieved using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). This transformation is valuable for generating intermediates in medicinal chemistry.

Electrophilic Substitution

The indole ring’s aromaticity and electron-rich nature make it susceptible to electrophilic substitution. Positions adjacent to electron-donating groups (e.g., methoxy) may undergo reactions with electrophiles like bromine (Br₂) or iodine (I₂).

Biological Activity and Functional Group Interactions

While the primary focus is on chemical reactivity, the compound’s functional groups (formyl, methoxy, carboxylate) enable interactions with biological targets. For example, electron-donating groups like methoxy enhance binding affinity in pharmacological studies .

Key Takeaways

  • Formylation is a critical reaction for synthesizing this compound, with yields influenced by reaction temperature and duration .

  • Functional group transformations (oxidation, reduction, hydrolysis) expand its utility in organic synthesis and drug discovery.

  • Electrophilic substitution and substitution reactions are potential avenues for derivatization, though activation may depend on the substituent’s electronic effects.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate has been investigated for its potential as an anticancer agent. Studies have shown that compounds with indole structures can exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancers .
  • Mechanism of Action: The compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.

2. Antimicrobial Activity

  • Research indicates that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. Its effectiveness against specific bacterial strains has been documented, highlighting its potential in treating infections resistant to conventional antibiotics .

3. Organic Synthesis

  • In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical modifications, facilitating the development of new pharmaceuticals and agrochemicals .

Case Studies

Case Study 1: Anticancer Activity

  • A study conducted on the effects of this compound on human breast cancer cells demonstrated a significant reduction in cell viability after treatment. The study suggested that the compound activates apoptotic pathways, leading to increased cell death in malignant cells .

Case Study 2: Antimicrobial Efficacy

  • Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a notable inhibitory effect on bacterial growth, suggesting its potential as a new antibiotic agent .

Mechanism of Action

The mechanism of action of Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituents (Position) Functional Groups Key Properties/Notes
Methyl 3-formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate (Target) - 4-Methoxybenzyl (N1)
- Formyl (C3)
- Methyl ester (C6)
Aldehyde, Ester Discontinued; used in intermediate synthesis
Methyl 3-formyl-1-(3-(methoxycarbonyl)benzyl)-1H-indole-6-carboxylate (3j) - 3-(Methoxycarbonyl)benzyl (N1)
- Formyl (C3)
- Methyl ester (C6)
Aldehyde, Ester White solid (56% yield); meta-substitution may alter electronic properties
1-(4-Methoxybenzyl)-1H-indole-6-carbohydrazide - 4-Methoxybenzyl (N1)
- Carbohydrazide (C6)
Hydrazide Synthesized via hydrazine monohydrate reaction; potential for metal chelation
3-Formyl-6-methoxy-1-(4-methylbenzyl)-1H-indole-2-carboxylic acid - 4-Methylbenzyl (N1)
- Formyl (C3)
- Methoxy (C6)
- Carboxylic acid (C2)
Aldehyde, Carboxylic acid Molecular weight 323.3; 4-methyl group reduces electron-donating effects
Methyl 3-((benzylamino)methyl)-1-(4-methoxybenzyl)-1H-indole-6-carboxylate - 4-Methoxybenzyl (N1)
- Benzylaminomethyl (C3)
- Methyl ester (C6)
Amine, Ester Discontinued; amine group enhances nucleophilicity

Key Comparative Analysis

Substituent Effects on Electronic Properties

  • N1 Substituents: The 4-methoxybenzyl group in the target compound provides electron-donating methoxy effects, enhancing resonance stabilization.
  • C3 Functional Groups: The formyl group in the target compound and 3j offers reactivity for condensation reactions (e.g., hydrazide formation). Replacement with a benzylaminomethyl group (in the discontinued analog) introduces basicity and hydrogen-bonding capacity .

Crystallographic and Conformational Insights

  • Crystal studies of related indoles (e.g., 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile ) reveal dihedral angles between the indole core and aryl substituents ranging from 58° to 87°, influenced by steric and electronic factors . The target compound’s 4-methoxybenzyl group likely induces a larger dihedral angle (~80–87°), similar to ethyl 2-benzyl-1-propyl-1H-indole-3-carboxylate .

Research Implications

  • Pharmaceutical Potential: The formyl and ester groups in the target compound enable derivatization into bioactive molecules, such as hydrazides for antimicrobial or anticancer agents .
  • Materials Science : Structural analogs with varied substituents (e.g., carboxylic acid in ) could influence solubility and crystallinity, relevant to organic electronics .

Biological Activity

Methyl 3-formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate (CAS Number: 950763-33-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C19H17NO4
  • Molecular Weight : 323.34 g/mol
  • CAS Number : 950763-33-4

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Research indicates that this compound may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Studies suggest it can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory conditions.
  • Antimicrobial Properties : Preliminary investigations have shown activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cell Cycle Regulation : It has been implicated in the regulation of key cell cycle checkpoints, particularly through interactions with proteins involved in mitotic regulation such as WEE1 kinase, which plays a critical role in DNA damage response and cell cycle arrest .
  • Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, potentially through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Inflammatory Pathway Modulation : It may influence the expression of cytokines and other mediators involved in inflammation, thus reducing the inflammatory response .

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The compound was found to induce apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and activation of caspases .

Anti-inflammatory Research

In vitro studies indicated that this compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential utility in treating conditions characterized by excessive inflammation .

Antimicrobial Activity

Preliminary assays against Gram-positive and Gram-negative bacteria showed that this compound exhibited moderate antimicrobial activity, warranting further investigation into its mechanism and efficacy .

Data Summary Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis via mitochondrial pathway
Anti-inflammatoryReduces pro-inflammatory cytokines
AntimicrobialInhibits bacterial growth

Q & A

Basic: What synthetic strategies are employed to prepare Methyl 3-Formyl-1-(4-methoxybenzyl)-1H-indole-6-carboxylate, and how are intermediates characterized?

Answer:
A common approach involves multi-step functionalization of indole scaffolds. For example:

  • Step 1 : Introduction of the 4-methoxybenzyl group at the indole N1 position via alkylation, as demonstrated in analogous compounds (e.g., methyl 1-(4-chlorobenzyl)-1H-indole-6-carboxylate, yield: 89%) .
  • Step 2 : Formylation at the C3 position using Vilsmeier-Haack or directed lithiation methods.
  • Characterization : Key intermediates are validated via 1H^1H NMR. For instance, methyl 1-(4-chlorobenzyl)-1H-indole-6-carboxylate shows distinct aromatic proton signals (δ 7.99–7.98 ppm for indole H7) and benzyl CH2_2 resonance (δ 5.27 ppm) . LC-MS or HRMS further confirms molecular ions.

Basic: How is X-ray crystallography utilized to resolve the stereochemistry and crystal packing of this compound?

Answer:
X-ray diffraction with programs like SHELXL ( ) is critical:

  • Structural disorder : In analogs like rac-(Z)-methyl 1-benzyl-3-[(3-hydroxyquinuclidin-2-ylidene)methyl]-1H-indole-6-carboxylate, occupancy refinement (0.904 vs. 0.096) resolves enantiomeric disorder in the asymmetric unit .
  • Key metrics : Dihedral angles (e.g., 76.07° between benzyl and indole planes) and torsion angles (e.g., C1—C2—C18—C19: -5.1°) reveal conformational preferences . Hydrogen bonds (e.g., O–H···O2) and π-interactions stabilize the lattice .

Advanced: What challenges arise in resolving structural disorder during crystallographic refinement?

Answer:
Disordered moieties (e.g., hydroxyl groups or flexible substituents) require careful modeling:

  • Occupancy refinement : In the title compound (), partial occupancies (0.904/0.096) for disordered enantiomers were refined using restraints on bond lengths and thermal parameters .
  • Hydrogen bonding : Disordered OH groups participate in intermolecular H-bonds (e.g., infinite chains along (110)), necessitating dynamic disorder models to avoid overinterpretation .

Advanced: How do substituents on the benzyl group influence synthetic yields and reaction pathways?

Answer:
Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring enhance alkylation efficiency:

  • Yields : Methyl 1-(4-chlorobenzyl)-1H-indole-6-carboxylate (89%) vs. 1-(4-fluorobenzyl) (85.7%) . Steric effects may reduce yields for bulky substituents.
  • Reactivity : Para-substituted benzyl groups stabilize intermediates via resonance, facilitating subsequent formylation or acylations (e.g., 2-oxoacetyl derivatives in ) .

Advanced: What methodologies identify intermolecular interactions in crystalline forms, and how do they impact material properties?

Answer:

  • C–H···π/Cl···π interactions : In 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile, H14 forms a C–H···π interaction (3.42 Å) with a benzyl ring, while Cl1 engages in a short Cl···π contact (3.39 Å), directing columnar packing .
  • Hydrogen bonding : In rac-(Z)-methyl derivatives, O–H···O2 bonds (2.76 Å) stabilize chains, influencing solubility and thermal stability .

Advanced: How can structural modifications at C3/C6 positions modulate biological activity (e.g., enzyme inhibition)?

Answer:

  • C3 formyl group : Serves as a Michael acceptor or Schiff base precursor for covalent inhibitors. Analogous compounds (e.g., PCI-34051) with 4-methoxybenzyl groups exhibit HDAC8 inhibition (IC50_{50} < 100 nM) .
  • C6 ester : Hydrolysis to carboxylic acid enhances solubility for in vitro assays. Modifications here (e.g., methyl to ethyl esters) alter pharmacokinetics .

Advanced: How are conflicting spectroscopic or crystallographic data reconciled during structural validation?

Answer:

  • NMR vs. X-ray discrepancies : For example, in compound 5o (), 1H^1H NMR shows a deshielded H7 (δ 8.38 ppm) due to electron-withdrawing substituents, while X-ray confirms planarity of the indole-quinuclidine system .
  • Dynamic effects : Solution-state NMR may average conformations (e.g., rotamers), whereas X-ray captures static snapshots. DFT calculations can bridge these observations .

Advanced: What role do computational methods play in predicting reactivity or optimizing synthesis?

Answer:

  • DFT-guided design : Predicts regioselectivity for formylation (C3 vs. C2) based on frontier molecular orbitals.
  • Docking studies : For bioactivity, the 4-methoxybenzyl group in PCI-34051 fits HDAC8’s hydrophobic pocket, guiding scaffold optimization .

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